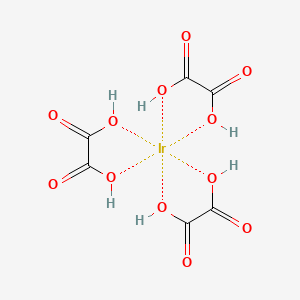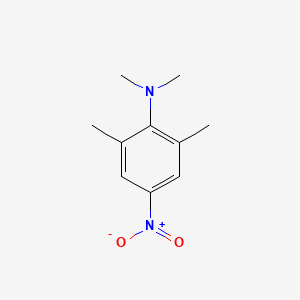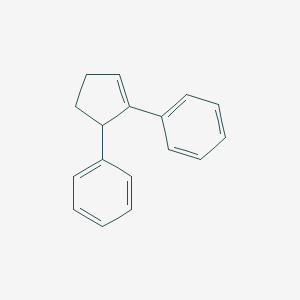![molecular formula C15H13NO4 B14694560 N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide CAS No. 34897-70-6](/img/structure/B14694560.png)
N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide is a chemical compound with the molecular formula C15H13NO4. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and industry. Benzamides are significant due to their structural versatility and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide typically involves the condensation of 2,3-dihydroxybenzoic acid with benzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as ultrasonic irradiation and reusable catalysts, has also been explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial properties.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby preventing oxidative damage to cells.
Antibacterial Activity: The compound can disrupt bacterial cell walls and inhibit essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
類似化合物との比較
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(2,3-Dimethylphenyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide
Uniqueness
N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide is unique due to its dual hydroxyl groups, which confer significant antioxidant properties. This makes it particularly valuable in applications requiring oxidative stress mitigation, such as in the development of anti-inflammatory and anticancer drugs .
特性
CAS番号 |
34897-70-6 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC名 |
N-[2-(2,3-dihydroxyphenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H13NO4/c17-12-8-4-7-11(14(12)19)13(18)9-16-15(20)10-5-2-1-3-6-10/h1-8,17,19H,9H2,(H,16,20) |
InChIキー |
FFPLTRISCKCOEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)C2=C(C(=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)



